molecular formula C₁₁H₉ClO₃ B1145235 Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1779572-69-8

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1145235
CAS No.: 1779572-69-8
M. Wt: 224.64
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H9ClO3 It is a derivative of indene, featuring a chlorine atom at the 7th position, a keto group at the 1st position, and a carboxylate ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the precursor 1,2,3,4-tetrahydronaphthalene, which undergoes oxidation, bromination, and esterification reactions to yield the final product . The reaction conditions often include the use of organic solvents such as ethanol and dichloromethane, and reagents like bromine and methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Lacks the chlorine atom at the 7th position.

    Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Chlorine atom is at the 5th position instead of the 7th.

    Methyl 1-oxoindane-2-carboxylate: Similar structure but without the chlorine substitution.

Uniqueness

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This unique structure makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .

Properties

IUPAC Name

methyl 4-chloro-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)7-5-6-3-2-4-8(12)9(6)10(7)13/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPWBKHHXIDMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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